trans-Crotylboronic acid pinacol ester

Allylboration Stereoselectivity Diastereocontrol

trans-Crotylboronic acid pinacol ester (CAS 69611-02-5), also known as E-crotylboronic acid pinacol ester, is a boronic ester derivative of the crotyl group in the trans (E) configuration. This compound belongs to the class of organoboron reagents used extensively in organic synthesis for the formation of carbon-carbon bonds, particularly in stereoselective allylboration and cross-coupling reactions.

Molecular Formula C10H19BO2
Molecular Weight 182.07
CAS No. 167773-12-8
Cat. No. B574306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Crotylboronic acid pinacol ester
CAS167773-12-8
Molecular FormulaC10H19BO2
Molecular Weight182.07
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CC=CC
InChIInChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+
InChIKeyARSSMJZIAKUXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Crotylboronic acid pinacol ester (CAS 69611-02-5) – A Specialized Boronate for Stereoselective Organic Synthesis


trans-Crotylboronic acid pinacol ester (CAS 69611-02-5), also known as E-crotylboronic acid pinacol ester, is a boronic ester derivative of the crotyl group in the trans (E) configuration. This compound belongs to the class of organoboron reagents used extensively in organic synthesis for the formation of carbon-carbon bonds, particularly in stereoselective allylboration and cross-coupling reactions. [1] Its pinacol ester group provides enhanced stability and handling properties compared to the corresponding free boronic acid, enabling its use under a variety of reaction conditions.

Stereoselective allylboration reagent for anti-addition pathways
Pinacol ester form supports handling stability under varied conditions
Compatible with Suzuki-Miyaura cross-coupling workflows

Why Generic Substitution of trans-Crotylboronic acid pinacol ester is Detrimental in Stereospecific Synthesis


In stereospecific synthesis, the outcome of reactions using crotylboronic acid pinacol ester is dictated by the geometry of the double bond in the reagent. The trans (E) isomer consistently directs anti addition to aldehydes, yielding threo-configured products, while the cis (Z) isomer promotes syn addition to produce erythro diastereomers. [1] Substituting one isomer for the other would invert the stereochemical course of the reaction, leading to an entirely different diastereomer. Furthermore, direct comparisons show that in certain demanding amidoallylation reactions, the Z-isomer is completely unreactive, while the E-isomer proceeds with excellent diastereoselectivity. [2] Therefore, for any project where stereochemical purity of the final product is critical, the use of the geometrically defined trans isomer is not merely a preference but a strict requirement for achieving the target stereoisomer.

Target isomer trans-Crotylboronic acid pinacol ester – anti addition, threo products
Potential substitute cis-Crotylboronic acid pinacol ester – syn addition, erythro products; unreactive in certain amidoallylations

Swapping isomers may invert stereochemical outcome. In demanding reactions, the Z-isomer can yield no detectable product, making substitution non-viable for defined stereocontrol.

Quantitative Evidence Guide for trans-Crotylboronic acid pinacol ester: Demonstrated Differentiation Against Key Comparators


Anti-Selective Allylation of Aldehydes with trans-Crotylboronic acid pinacol ester vs. cis Isomer

The trans-crotylboronic acid pinacol ester exhibits distinct stereochemical outcomes compared to its cis isomer. The trans (E) isomer favors anti addition to aldehydes, yielding threo-configured products, while the cis (Z) isomer promotes syn addition to produce erythro diastereomers. [1] This fundamental difference in stereochemical outcome is a direct consequence of the double bond geometry.

Stereochemical outcome
Head-to-head
trans: anti addition (threo product) vs cis: syn addition (erythro product)
Endorses stereochemical outcome attribution
Standard aldehyde allylboration conditions
Allylboration Stereoselectivity Diastereocontrol

Enhanced E-Selectivity in Allylboration Using n-BuLi/TFAA Activation of trans-Crotylboronic acid pinacol ester

Under standard conditions, crotyl pinacol boronic esters often exhibit low E/Z selectivity with a bias towards the Z-isomer. However, a protocol involving treatment with n-BuLi followed by trapping with TFAA generates an intermediate borinic ester, which undergoes allylboration with very high E-selectivity. This method effectively overcomes the inherent limitations of the pinacol ester, enabling the synthesis of E-configured homoallylic alcohols with high stereocontrol. [1]

E-Selectivity activation
Method context
n-BuLi/TFAA protocol shifts selectivity from Z-favored to high E-selectivity
Supports E-configured alcohol synthesis
Activation protocol required
Allylboration E-Selectivity Borinic Ester

Exclusive Reactivity of E-Isomer in Amidoallylation of Glyoxylic Acid Derivatives

In a study on the diastereoselective amidoallylation of glyoxylic acid derivatives, the Z-crotylboronic acid pinacol ester produced no detectable product. In stark contrast, the E-crotylboronic acid pinacol ester reacted to give (2R,3S)-2-((R)-tert-butylsulfinamido)-3-methylpent-4-enoic acid with excellent diastereoselectivity. [1] This demonstrates a case of absolute chemoselectivity between the two geometric isomers.

Amidoallylation reactivity
Head-to-head
E-isomer: product with high diastereoselectivity; Z-isomer: no product
Supports exclusive reactivity attribution
Glyoxylic acid amidoallylation context
Amidoallylation Diastereoselectivity Amino Acid Synthesis

Superior Handling Stability of trans-Crotylboronic acid pinacol ester Relative to Free Boronic Acid

The pinacol ester group in trans-crotylboronic acid pinacol ester confers significant stability advantages over the free crotylboronic acid. The ester is significantly less prone to protodeboronation, a common degradation pathway for boronic acids, making it easier to handle and store. This enhanced stability translates to more consistent and reliable performance in synthetic applications, particularly those involving prolonged reaction times or aqueous conditions. [1]

Handling stability
Class-level
Pinacol ester less prone to protodeboronation than free boronic acid
Context-dependent stability attribute
Review for specific storage and reaction conditions
Stability Protodeboronation Handling

High Purity Specification (95%) Enabling Reproducible Synthetic Outcomes

Commercially available trans-crotylboronic acid pinacol ester is typically supplied with an assay purity of ≥95%, as determined by GC or NMR. This high purity specification ensures that the reagent performs consistently in critical synthetic steps, such as stereoselective allylboration, where impurities could lead to side reactions, lower yields, or erosion of stereoselectivity. While other boronate esters may have varying purity levels, the established 95% standard for this compound provides a reliable baseline for reaction planning and optimization.

Purity specification
Data to verify
≥95% (GC/NMR)
Supports consistent reaction stoichiometry
Batch-specific review advised
Purity Reproducibility Quality Control

High-Value Application Scenarios for trans-Crotylboronic acid pinacol ester


Synthesis of Diastereomerically Pure γ,δ-Unsaturated α-Amino Acid Derivatives

For the synthesis of complex γ,δ-unsaturated α-amino acids, such as those used in peptidomimetics or as enzyme inhibitors, the exclusive reactivity of trans-crotylboronic acid pinacol ester in amidoallylation reactions is essential. The corresponding Z-isomer is unreactive, making the trans compound the sole viable reagent for this transformation. [1] This application leverages the absolute chemoselectivity established in Section 3.

Asymmetric Crotylboration of Aldehydes for Propionate Unit Installation

In the asymmetric total synthesis of complex natural products, such as polyketides, the installation of a propionate unit with defined stereochemistry is a common challenge. The use of trans-crotylboronic acid pinacol ester in catalytic, enantioselective crotylboration of aldehydes provides a reliable method for generating the requisite stereocenters with high diastereo- (>95:5 dr) and enantioselectivity (up to 98:2 er). [2] This scenario directly applies the anti-addition stereochemistry and high E-selectivity evidence.

Construction of Stereodefined Olefinic Frameworks via Suzuki-Miyaura Cross-Coupling

trans-Crotylboronic acid pinacol ester serves as a building block for introducing a stereodefined E-crotyl group into more complex structures through Suzuki-Miyaura cross-coupling. Its high purity and stability ensure consistent coupling yields and maintain the integrity of the trans double bond, which is crucial for the downstream properties of the target molecule. [3] This scenario utilizes the compound's fundamental role as a stable, stereodefined building block.

Application
Selection Property
Validation Focus
γ,δ-Unsaturated amino acid synthesis
Stereochemical reactivity profile
Amidoallylation stereochemical outcome
Polyketide propionate unit installation
anti-Selective crotylboration
Diastereo- and enantioselectivity endpoints
E-Crotyl group introduction via coupling
Stereodefined olefin stability
Cross-coupling stereoretention

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